DFP-11207 was developed by Delta-Fly Pharma, Inc., based in Tokushima, Japan. It belongs to the class of fluoropyrimidine analogs, which are widely utilized in cancer chemotherapy due to their ability to interfere with nucleic acid synthesis. The compound has undergone various phases of clinical trials to assess its safety, tolerability, and pharmacokinetic profiles in patients with advanced solid tumors .
The synthesis of DFP-11207 involves several steps aimed at creating a stable compound that can be effectively metabolized into active forms within the body. The synthesis pathway includes:
In vitro studies have shown that DFP-11207 undergoes enzymatic hydrolysis to produce metabolites such as 1-ethoxymethyl-5-fluorouracil, 5-chloro-2,4-dihydroxypyridine, and citrazinic acid, which are essential for its biological activity .
DFP-11207 is characterized by a complex molecular structure that includes multiple functional groups conducive to its action as an antimetabolite. The precise molecular formula and structural representation are critical for understanding its interaction with biological systems.
The structural configuration allows DFP-11207 to mimic natural nucleotides, facilitating its incorporation into RNA during cellular processes .
DFP-11207 undergoes various chemical reactions within biological systems:
The mechanism of action for DFP-11207 primarily revolves around its ability to be phosphorylated intracellularly:
DFP-11207 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate dosing regimens and delivery methods in clinical settings.
DFP-11207 has several significant applications in scientific research and clinical practice:
Discovered and synthesized in the late 1950s, 5-fluorouracil (5-FU) represented a landmark achievement in cancer chemotherapy and remains a cornerstone of treatment for solid tumors over six decades later [1] [3]. As a pyrimidine analogue, 5-FU exerts cytotoxicity primarily through irreversible inhibition of thymidylate synthase (TS), the enzyme catalyzing the rate-limiting step in de novo thymidylate biosynthesis [7] [9]. This inhibition triggers "thymineless death," a form of genomic catastrophe resulting from misincorporation of uracil and fluoronucleotides into DNA during replication [7]. Clinically, 5-FU became the backbone regimen for gastrointestinal malignancies (colorectal, gastric, esophageal, pancreatic) and breast cancer, often administered in combination regimens like FOLFOX (5-FU/leucovorin/oxaliplatin) and FOLFIRI (5-FU/leucovorin/irinotecan) [1] [2].
A critical pharmacological insight emerged with the recognition that 5-FU's efficacy and toxicity profile are schedule-dependent. Continuous infusion (CI) schedules demonstrated superior response rates compared to bolus administration for gastrointestinal cancers, attributed to prolonged TS inhibition aligning with the S-phase specificity of the drug [1] [9]. However, the short plasma half-life of 5-FU (approximately 8-14 minutes) and its erratic oral bioavailability necessitated intravenous delivery via infusion pumps, significantly impacting patient quality of life and healthcare resource utilization [1] [9].
Table 1: Evolution of Fluoropyrimidine-Based Chemotherapeutics
Compound | Key Components | Primary Innovations | Major Limitations |
---|---|---|---|
5-FU | 5-Fluorouracil | First fluoropyrimidine antimetabolite; TS inhibition | Short half-life; Erratic oral bioavailability; IV infusion required; Narrow therapeutic index |
Capecitabine | Oral prodrug converted to 5-FU by thymidine phosphorylase | Oral administration; Tumor-selective activation via TP | High incidence of hand-foot syndrome (dose-limiting) |
UFT (Tegafur-Uracil) | Tegafur (5-FU prodrug) + Uracil (DPD inhibitor) | Oral administration; Enhanced 5-FU bioavailability | Gastrointestinal toxicity predominant |
S-1 | Tegafur + CDHP (DPD inhibitor) + Oteracil (OPRT inhibitor) | Oral; Reduced GI toxicity via OPRT inhibition in gut | Hematological toxicity predominant; Ethnic variability in CYP2A6 affecting activation |
DFP-11207 | EM-FU (prodrug) + CDHP (DPD inhibitor) + CTA (OPRT inhibitor) | Single-molecule triple-component; Sustained low 5-FU plasma levels; Dual inhibition of degradation and phosphorylation | Under investigation in phase II trials |
The development of oral fluoropyrimidine prodrugs (capecitabine, UFT, S-1) aimed to mimic the efficacy of CI 5-FU while improving patient convenience [1] [2]. Despite achieving this goal and demonstrating clinical utility, these agents introduced significant toxicity management challenges without fully decoupling efficacy from adverse effects:
A fundamental issue plaguing all conventional fluoropyrimidines is their narrow therapeutic index. This stems from several factors:
Table 2: Comparison of Dose-Limiting Toxicities (DLTs) Among Oral Fluoropyrimidines
Agent | Dose-Limiting Toxicity (DLT) | Incidence of Grade 3/4 Toxicity | Mechanistic Basis of DLT |
---|---|---|---|
Capecitabine | Hand-Foot Syndrome (HFS) | High (~15-20%) | RNA incorporation in keratinocytes? |
UFT | Gastrointestinal (Diarrhea, Mucositis) | Moderate-High | Systemic 5-FU exposure affecting gut mucosa |
S-1 | Hematological (Neutropenia, Thrombocytopenia) | Moderate (~10-15%) | Systemic 5-FU exposure affecting bone marrow |
DFP-11207 (Preclinical/Phase I) | Reduced GI/Myelotoxicity | Low reported in Phase I | CTA protects GI tract; Sustained lower Cmax |
The development of DFP-11207 by Delta-Fly Pharma emerged from a clear unmet need: to design an oral fluoropyrimidine that maintains or enhances antitumor efficacy while significantly reducing the characteristic toxicities of existing agents [1] [2] [5]. This required a multi-faceted approach targeting the key limitations:
Preclinical studies validated this rationale. DFP-11207 demonstrated potent inhibition of both DPD (in rat liver homogenates) and OPRT (in tumor tissues) at levels comparable to CDHP and CTA alone [1]. Critically, cellular studies showed DFP-11207 effectively inhibited intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner, whereas free CTA alone failed to do so, suggesting efficient cellular uptake of the intact prodrug followed by intracellular release of active components [1]. Pharmacokinetic studies in rats revealed that DFP-11207 administration resulted in prolonged plasma 5-FU levels with lower C~max~ and longer T~1/2~ compared to other 5-FU prodrugs, and confirmed high retention of CTA within the GI tract [1]. Most importantly, DFP-11207 showed equivalent antitumor efficacy to reference 5-FU drugs in human tumor xenograft models (e.g., colorectal CoLo320DM, KM12C, HT-29; pancreatic PANC-1, BxPC-3; gastric AZ521) while manifesting dramatically reduced toxicity – no significant decrease in body weight, minimal GI injury, and notably, absence of severe myelosuppression, particularly thrombocytopenia [1]. This compelling preclinical profile positioned DFP-11207 as a promising next-generation fluoropyrimidine for clinical development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7